molecular formula C18H24I3N3O9 B029796 Ioversol CAS No. 87771-40-2

Ioversol

Cat. No.: B029796
CAS No.: 87771-40-2
M. Wt: 807.1 g/mol
InChI Key: AMDBBAQNWSUWGN-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Target of Action

Ioversol is a non-ionic compound with a tri-iodinated benzene ring used as a contrast dye in diagnostic procedures . The primary targets of this compound are the vessels and anatomical structures in the path of the flow of the contrast medium . The iodine atoms in this compound absorb X-rays more efficiently than surrounding tissues, creating a clear contrast between different structures and fluids within the body .

Mode of Action

Biochemical Pathways

It has been observed that this compound can induce proinflammatory activation and oxidative stress in the brain via microglia activation . This suggests that this compound might indirectly influence inflammatory and oxidative stress pathways.

Pharmacokinetics

This compound is a highly soluble non-ionic iodinated contrast agent . After administration, it is cleared from the body primarily through renal excretion . In patients with a disrupted blood-brain barrier, this compound accumulates in the interstitial space of the disrupted region .

Result of Action

The primary result of this compound’s action is the enhancement of radiographic images. It allows for the visualization of internal structures until significant hemodilution occurs . This compound administration can decrease cell viability of primarily cultured microglia and induce significant proinflammatory activation . Furthermore, this compound remarkably upregulates astrocytic aquaporin (AQP) 4 expression in the brain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the physicochemical properties (viscosity, osmolality) of modern iodinated contrast agents like this compound can vary based on their chemical structures (such as monomeric or dimeric), iodine contents, and their ionic or non-ionic characteristics . These properties can affect the pharmacokinetics, tolerability, and side effects of the agent .

Safety and Hazards

Ioversol should be handled with suitable protective clothing. Contact with skin and eyes should be avoided. Dust and aerosols formation should be avoided .

Biochemical Analysis

Biochemical Properties

The physicochemical properties of Ioversol, such as viscosity and osmolality, can vary based on its chemical structures (such as monomeric or dimeric), iodine contents, and its ionic or non-ionic characteristics . This compound’s properties determine its pharmacokinetics, tolerability, and side effects .

Cellular Effects

This compound has been observed to induce microglia proinflammatory activation and oxidative stress in rats . It decreases cell viability of primarily cultured microglia and induces significant proinflammatory activation . Furthermore, this compound remarkably upregulates astrocytic aquaporin (AQP) 4 expression in the rat’s brain .

Molecular Mechanism

The molecular mechanism of this compound involves direct and indirect induction of neuroinflammation and oxidative stress in the brain via microglia activation . This might contribute to the pathogenesis of contrast-induced encephalopathy (CIE) .

Temporal Effects in Laboratory Settings

MicroCT scanning indicated that the injected this compound was cleared from the rat’s brain within 25 minutes . Proinflammatory activated and significantly increased microglia were found in the rat occipital cortex at 1 day, and the number of blood vessel-associated microglia was still significantly higher at 3-day post-injection .

Dosage Effects in Animal Models

It is known that this compound administration can lead to significant proinflammatory activation and decreased cell viability of primarily cultured microglia .

Metabolic Pathways

It is known that most iodinated contrast agents, including this compound, are not possible to enter into an intact blood-brain barrier .

Transport and Distribution

It is known that this compound is cleared from the rat’s brain within 25 minutes after injection .

Subcellular Localization

It is known that this compound remarkably upregulates astrocytic aquaporin (AQP) 4 expression in the rat’s brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ioversol involves the alkylation of 5-chloroacetamino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-phthalamine with chloroethanol in the presence of an inorganic alkali. This reaction produces a reaction liquor, which can be further processed without separation by adding anhydrous sodium acetate . Another method involves the reaction of 5-amido-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide with alpha-acetoxyacetyl chloride, followed by hydrolysis and subsequent alkylation with chloroethanol .

Industrial Production Methods

Industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The process involves maintaining specific reaction conditions to ensure high yield and purity, and the final product is subjected to rigorous quality control measures to meet medical standards .

Chemical Reactions Analysis

Types of Reactions

Ioversol primarily undergoes substitution reactions due to the presence of iodine atoms and hydrophilic groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents such as chloroethanol and inorganic alkalis.

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Involve reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions include various iodinated derivatives and hydrophilic compounds, which retain the contrast-enhancing properties of this compound .

Properties

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24I3N3O9/c19-13-11(17(32)22-3-8(29)5-26)14(20)16(24(1-2-25)10(31)7-28)15(21)12(13)18(33)23-4-9(30)6-27/h8-9,25-30H,1-7H2,(H,22,32)(H,23,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDBBAQNWSUWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045521
Record name Ioversol
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Molecular Weight

807.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water soluble
Record name Ioversol
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Mechanism of Action

Ioversol is a highly soluble non-ionic ionidated contrast agent. Intravascular injection of ioversol opacifies those vessels in the path of the flow of the contrast medium, allowing the radiographic visualization of the internal structures until significant hemodilution occurs. In imaging procedures, ioversol diffuses from the vascular to the extravascular space. In brains with an intact blood-brain barrier, this agent does not diffuse to the extravascular space. However, in patients with a disrupted blood-brain barrier, ioversol accumulates in the interstitial space of the disrupted region. As the product Optiray, ioversol enhances computed tomographic imaging through augmentation of radiographic efficiency with the degree of density enhancement directly related to the iodine content in an administered dose.
Record name Ioversol
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CAS No.

87771-40-2, 8771-40-2
Record name Ioversol
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Record name 1,3-Benzenedicarboxamide, N1,N3-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)(2-hydroxyethyl)amino]-2,4,6-triiodo
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Record name IOVERSOL
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Melting Point

180-182°C
Record name Ioversol
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Synthesis routes and methods I

Procedure details

5-[N-(2-Acetoxyethyl)acetoxyacetamido]-N,N'bis(2,3-diacetoxypropy)-2,4,6-triiodoisophthalamide solids are slurried in hot water containing a catalytic quantity of sulfuric acid. The solid gradually dissolves as it is heated with the steam on the jacket. The material is hydrolyzed to produce crude ioversol and acetic acid as a by-product. To remove the acetic acid, clean steam is sparged into the reactor. The solution volume is maintained constant by adding deionized water during the reaction and acetic acid removal. The reaction is tested for completeness of hydrolysis and for the removal of acetic acid.
Quantity
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5-[N-(2-Acetoxyethyl)acetoxyacetamido]-N,N'bis(2,3-diacetoxypropy)-2,4,6-triiodoisophthalamide
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Synthesis routes and methods II

Procedure details

) acid hydrolyzing said 5-acetoxyacetamido-N,N'-bis(2,3-diacetoxypropyl)2,4,6-triiodoisophthalamide and 5-[N-(2-acetoxyethyl)acetoxyacetamido]-N,N-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide under acid hydrolyzing conditions to produce ioversol and N,N'-bis-(2,3-dihydroxypropyl)-5-glycolamido-2,4,6-triiodoisophthalamide; and
Quantity
0 (± 1) mol
Type
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Reaction Step One
Name
5-[N-(2-acetoxyethyl)acetoxyacetamido]-N,N-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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